5-Bromo-2-(tetrahydro-pyran-2-ylmethoxy)-pyrimidine
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Overview
Description
5-Bromo-2-(tetrahydro-pyran-2-ylmethoxy)-pyrimidine: is a heterocyclic organic compound that features a bromine atom, a pyrimidine ring, and a tetrahydropyran-2-ylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 5-bromopyrimidine with tetrahydro-2H-pyran-2-ylmethanol under suitable conditions to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(tetrahydro-pyran-2-ylmethoxy)-pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The tetrahydropyran-2-ylmethoxy group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions.
Hydrolysis: The major product is the corresponding pyrimidine derivative without the tetrahydropyran-2-ylmethoxy group.
Scientific Research Applications
Chemistry: 5-Bromo-2-(tetrahydro-pyran-2-ylmethoxy)-pyrimidine is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It may serve as a precursor for the synthesis of pharmaceutical agents targeting specific biological pathways .
Industry: The compound’s unique structure makes it a candidate for materials science research, particularly in the development of new materials with specific properties .
Mechanism of Action
Comparison with Similar Compounds
- 5-Bromo-2-(tetrahydro-2H-pyran-2-ylmethoxy)aniline
- 5-Bromo-2-(tetrahydro-2H-pyran-2-ylmethoxy)benzene
Comparison: Compared to similar compounds, 5-Bromo-2-(tetrahydro-pyran-2-ylmethoxy)-pyrimidine is unique due to the presence of the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C10H13BrN2O2 |
---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
5-bromo-2-(oxan-2-ylmethoxy)pyrimidine |
InChI |
InChI=1S/C10H13BrN2O2/c11-8-5-12-10(13-6-8)15-7-9-3-1-2-4-14-9/h5-6,9H,1-4,7H2 |
InChI Key |
SMBXZMALPKSWHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)COC2=NC=C(C=N2)Br |
Origin of Product |
United States |
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